molecular formula C16H15N5O4S2 B2441149 ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 494825-94-4

ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2441149
CAS No.: 494825-94-4
M. Wt: 405.45
InChI Key: YEVDZZSSVACMAI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, thiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiazole ring synthesis: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling reactions: The oxadiazole and thiazole intermediates are then coupled using appropriate coupling agents like EDCI or DCC.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base, or it can undergo transesterification with different alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Aqueous sodium hydroxide for hydrolysis, various alcohols for transesterification.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid or different ester derivatives.

Scientific Research Applications

ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the interactions between different heterocyclic rings and biological macromolecules.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The oxadiazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid: Similar structure but lacks the ethyl ester group.

    2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

The presence of the ethyl ester group in ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE can influence its solubility and reactivity, making it unique compared to its analogs. This can affect its pharmacokinetic properties and its suitability for different applications.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S2/c1-2-24-13(23)7-11-8-26-15(18-11)19-12(22)9-27-16-21-20-14(25-16)10-3-5-17-6-4-10/h3-6,8H,2,7,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVDZZSSVACMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

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